molecular formula C14H16F3N3O B11749766 [(3-methoxyphenyl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine

[(3-methoxyphenyl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11749766
M. Wt: 299.29 g/mol
InChI Key: ALUDLBHFWKDGHG-UHFFFAOYSA-N
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Description

(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common route includes the alkylation of 3-methoxybenzylamine with a suitable pyrazole derivative under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens, sulfonyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or sulfonylated derivatives.

Scientific Research Applications

(3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine: shares structural similarities with other aromatic amines and pyrazole derivatives.

    (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine: can be compared to compounds like (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine and (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine.

Uniqueness

The presence of both a methoxyphenyl group and a trifluoromethyl-pyrazole moiety in (3-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine makes it unique. This combination can result in distinct chemical properties, such as enhanced stability and specific reactivity patterns, which are not observed in simpler analogs.

Properties

Molecular Formula

C14H16F3N3O

Molecular Weight

299.29 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine

InChI

InChI=1S/C14H16F3N3O/c1-20-13(14(15,16)17)7-11(19-20)9-18-8-10-4-3-5-12(6-10)21-2/h3-7,18H,8-9H2,1-2H3

InChI Key

ALUDLBHFWKDGHG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CNCC2=CC(=CC=C2)OC)C(F)(F)F

Origin of Product

United States

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